molecular formula C20H19FN6O B5598430 [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone

Cat. No.: B5598430
M. Wt: 378.4 g/mol
InChI Key: IDTGIOQFXQNCFG-UHFFFAOYSA-N
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Description

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring substituted with a fluorine atom, a pyrrolidine ring, and a pyrazole ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactionsThe pyrrolidine and pyrazole rings are then synthesized separately and subsequently coupled with the benzimidazole derivative under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction systems, and advanced purification methods like chromatography and crystallization are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole, pyrrolidine, and pyrazole derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Chemistry

In chemistry, [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial .

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism of action of [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, pyrrolidine derivatives, and pyrazole derivatives. Examples include:

Uniqueness

What sets [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone apart is its unique combination of functional groups and rings, which confer distinct chemical and physical properties. This uniqueness allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-26-8-2-4-17(26)15-11-16(25-24-15)20(28)27-9-3-5-18(27)19-22-13-7-6-12(21)10-14(13)23-19/h2,4,6-8,10-11,18H,3,5,9H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTGIOQFXQNCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCCC3C4=NC5=C(N4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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